molecular formula C17H16FN5OS B3438511 2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B3438511
M. Wt: 357.4 g/mol
InChI Key: WFJXAFQYMMLVMC-UHFFFAOYSA-N
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Description

2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound characterized by the presence of a fluorophenyl group, a tetrazole ring, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with a suitable electrophile.

    Attachment of the Phenylethylacetamide Moiety: This step involves the coupling of the phenylethylacetamide with the intermediate product through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the tetrazole ring and the fluorophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The tetrazole ring is a known bioisostere for carboxylic acids, which may impart interesting biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrazole ring may mimic carboxylic acids, potentially interacting with enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
  • 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
  • 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-14-6-8-15(9-7-14)23-17(20-21-22-23)25-12-16(24)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJXAFQYMMLVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

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